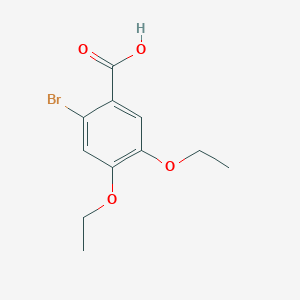![molecular formula C20H12Cl2N2O3 B2990646 2,5-dichloro-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide CAS No. 851411-22-8](/img/structure/B2990646.png)
2,5-dichloro-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The description of a compound typically includes its molecular formula, structure, and the functional groups it contains. The compound you mentioned appears to contain a chromeno[4,3-b]pyridin-2-yl group, a benzamide group, and a dichloro group .
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions, starting from readily available substances. The exact process would depend on the specific structure of the compound .Molecular Structure Analysis
The molecular structure of a compound can be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. This can provide information about its reactivity and stability .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility, and reactivity .Applications De Recherche Scientifique
Synthesis and Anticancer Evaluation
Researchers have designed and synthesized a series of chromeno[4,3-b]pyridine derivatives to evaluate their potential anticancer activities, particularly against breast cancer. Docking studies have been conducted to understand the interaction between these compounds and cancer cell lines, with some compounds showing high activity toward breast cancer cells. The molecular docking studies highlighted the importance of the oxolone moiety for effective interaction with the targeted cells (Ghada E. Abd El Ghani, M. A. Elmorsy, M. Ibrahim, 2022).
Novel Synthetic Methods
A study outlined an efficient method for synthesizing 1H-chromeno[2,3-d]pyrimidine-5-carboxamide derivatives through a one-pot, three-component reaction. This high atom economy reaction is significant for constructing one benzopyran ring and one amide group in a single synthetic step, showcasing the versatility of chromeno[4,3-b]pyridine derivatives in synthesizing complex molecules (Ebrahim Soleimani, Somayeh Ghorbani, H. Ghasempour, 2013).
Antimicrobial Applications
Another aspect of the research on chromeno[4,3-b]pyridine derivatives involves their antimicrobial properties. Novel heteroannulated compounds containing chromenopyridopyrimidines have been synthesized and evaluated for their antimicrobial effects, displaying varying inhibitory effects on tested microorganisms. This research highlights the potential of these compounds in developing new antimicrobial agents (Esam S Allehyani, 2022).
Chemical Reactivity and Heterocyclic System Construction
The chemical reactivity of chromeno[4,3-b]pyridine derivatives has been explored for constructing novel heterocyclic systems. These studies focus on synthesizing various derivatives with potential biological activities, offering insights into the versatile applications of chromeno[4,3-b]pyridine derivatives in medicinal chemistry (M. Ibrahim, 2013).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Future research on the compound could involve further studies on its synthesis, properties, and potential applications. This could include developing more efficient synthesis methods, studying its properties in more detail, or exploring its potential uses in areas such as medicine or materials science .
Propriétés
IUPAC Name |
2,5-dichloro-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12Cl2N2O3/c1-10-8-16(24-19(25)13-9-11(21)6-7-14(13)22)23-18-12-4-2-3-5-15(12)27-20(26)17(10)18/h2-9H,1H3,(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUUCQDPYHOFBQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=O)OC3=CC=CC=C32)NC(=O)C4=C(C=CC(=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
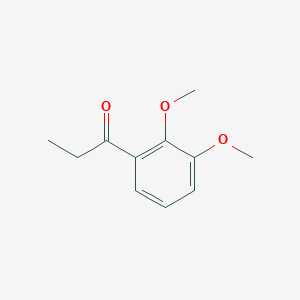
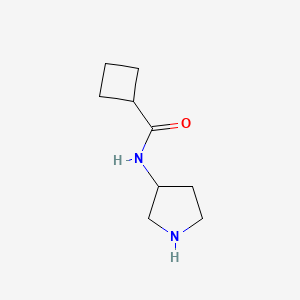
![4-(N,N-diallylsulfamoyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2990566.png)
![2-[3-(2,6-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2990567.png)
![5-benzyl-3-(4-chlorophenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2990569.png)
![6-(4-chlorobenzyl)-2-(((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)thio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B2990572.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-4-butoxybenzamide](/img/structure/B2990573.png)

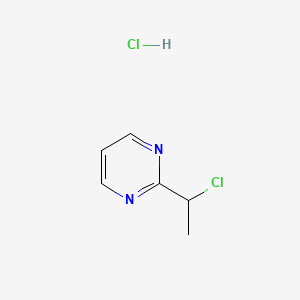

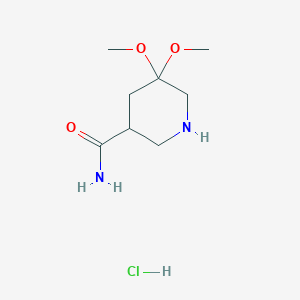
![ethyl 4-(2-(1-(2-hydroxyethyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetyl)piperazine-1-carboxylate](/img/structure/B2990582.png)

